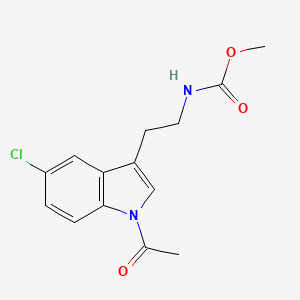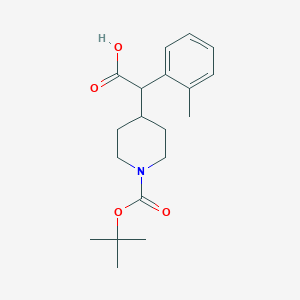![molecular formula C7H9Br2N3 B11836583 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide CAS No. 1956335-40-2](/img/structure/B11836583.png)
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a bromine atom attached to a tetrahydropyrido[3,4-d]pyrimidine core, which is further stabilized by a hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide typically involves the bromination of a tetrahydropyrido[3,4-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine and pyrimidine derivatives. The process often includes steps such as cyclization, hydrogenation, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrido[3,4-d]pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1956335-40-2 |
|---|---|
Molekularformel |
C7H9Br2N3 |
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrobromide |
InChI |
InChI=1S/C7H8BrN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChI-Schlüssel |
NTDPUMRUFITUAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=NC=N2)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
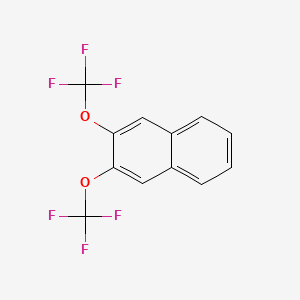

![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)

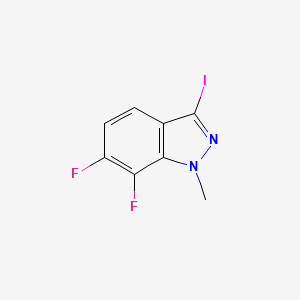
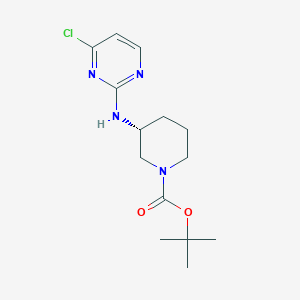
![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)

